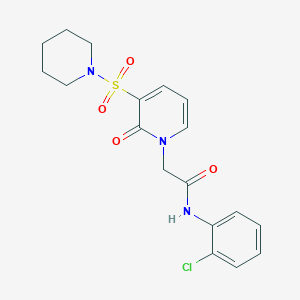

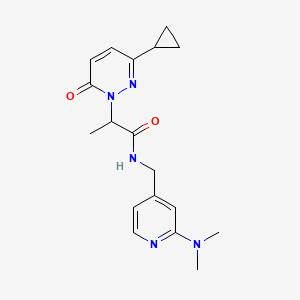

![molecular formula C22H23NO4 B2961231 1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-75-8](/img/structure/B2961231.png)

1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro compounds are a class of organic compounds that have two or more rings that share a single atom. They are named for their resemblance to the links in a Spirograph . The specific compound you mentioned is a spiro compound with a chroman and piperidin ring system, which could potentially have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of spiro compounds often involves the creation of the spiro carbon center, which can be achieved through various methods such as cyclization reactions . The specific synthesis pathway would depend on the exact structure of the compound .Molecular Structure Analysis

The molecular structure of a compound like this would likely be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The reactivity of a compound like this would depend on the functional groups present in the molecule. For example, if there are any carbonyl groups or other polar functional groups, these could potentially be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this could be analyzed using a variety of techniques. This might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications

Sigma Receptor Ligands

Spiro compounds, including variations similar to 1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one, have been extensively studied as sigma receptor ligands. These compounds demonstrate subnanomolar affinity, particularly for the sigma 2 binding site. The structure-activity relationship (SAR) studies reveal the importance of the N-substituent size on sigma 1 and sigma 2 affinity and selectivity. For example, medium-sized N-substituents result in potent but unselective sigma ligands, whereas larger substituents yield compounds with high affinity for sigma 2 sites and selectivity over sigma 1 sites. Alterations in the benzene ring and the heteroatom position of the spirocycle significantly influence affinity and selectivity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4′-piperidine] derivatives have been synthesized and evaluated as novel histone deacetylase (HDAC) inhibitors. These compounds exhibit significant in vitro antiproliferative activities and have shown improved pharmacokinetic behaviors, including lower clearance rates and increased half-lives, correlating with superior in vivo antitumor activity in models such as the HCT-116 xenograft model. This highlights their potential as therapeutic agents in cancer treatment (Thaler et al., 2012).

Central Nervous System Agents

Studies have synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds for their potential as central nervous system (CNS) agents. These compounds have been explored for various activities, including antitetrabenazine activity, which suggests their possible utility in addressing CNS-related disorders. The efficacy of these compounds can be influenced by modifications at the N-heteroatom, highlighting the nuanced role of structural changes in medicinal chemistry (Klioze, Bauer, & Geyer, 1977).

Selective σ-Receptor Ligands

Further research into spiro compounds demonstrates their potential as highly potent and selective σ-receptor ligands. Variations in substituents have been systematically explored to determine their effects on σ1- and σ2-receptor affinities. These studies provide valuable insights into the design of receptor-specific ligands, which could have implications for developing treatments for neurological and psychiatric conditions (Maier & Wünsch, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on a compound like this could involve further exploration of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, studying its reactivity and mechanism of action, and testing its potential uses in various fields .

properties

IUPAC Name |

1'-(2-ethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-26-19-9-5-4-8-17(19)21(25)23-13-11-22(12-14-23)15-18(24)16-7-3-6-10-20(16)27-22/h3-10H,2,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEMMEJOOAYGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2961150.png)

![N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide](/img/structure/B2961152.png)

![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2961163.png)

![1-(4-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2961167.png)

![Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2961168.png)

![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B2961169.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2961171.png)